molecular formula C19H16ClF2N5O4S B5724394 N-((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B5724394
M. Wt: 483.9 g/mol
InChI Key: SLWDFZGDLJARST-NUGSKGIGSA-N
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Description

N-((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a variety of functional groups, including a triazole ring, a nitrophenoxy group, and a methoxyphenyl group

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N5O4S/c1-30-15-5-3-11(9-23-26-18(17(21)22)24-25-19(26)32-2)7-12(15)10-31-16-6-4-13(27(28)29)8-14(16)20/h3-9,17H,10H2,1-2H3/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWDFZGDLJARST-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic synthesis. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the nitrophenoxy group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable halide.

    Methoxyphenyl group attachment: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final assembly: The final compound is assembled through condensation reactions, often under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or sulfanyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy group could produce a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new materials with specific properties.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, it might be used in the development of new materials, coatings, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can be compared with other triazole derivatives, nitrophenoxy compounds, and methoxyphenyl compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity, biological activity, or physical properties that are not found in other similar compounds.

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